N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative featuring:
- A cyclopenta[d]pyrimidinone core fused with a five-membered cyclopentane ring.
- A sulfanyl acetamide bridge at the 4-position of the pyrimidinone.
- Substituents including a furan-2-ylmethyl group at the 1-position and a pyridin-2-ylmethyl group at the 2-oxo position.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[[2-oxo-1-(pyridin-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c25-18(22-11-15-6-4-10-27-15)13-28-19-16-7-3-8-17(16)24(20(26)23-19)12-14-5-1-2-9-21-14/h1-2,4-6,9-10H,3,7-8,11-13H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPUHTYOXKOYCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=CO3)CC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. The starting materials might include furfural, pyridine derivatives, and cyclopentane derivatives. Key steps could involve:
- Formation of the furan ring through cyclization reactions.
- Introduction of the pyridine ring via nucleophilic substitution or coupling reactions.
- Construction of the cyclopentapyrimidine core through condensation reactions.
- Final assembly of the compound through thioether formation and acylation reactions.
Industrial Production Methods
Industrial production methods would likely focus on optimizing yield and purity while minimizing costs and environmental impact. This could involve:
- Use of catalytic processes to enhance reaction efficiency.
- Implementation of continuous flow reactors for large-scale synthesis.
- Application of green chemistry principles to reduce waste and use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan and pyridine rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the furan and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation might yield carboxylic acids or aldehydes.
- Reduction could produce alcohols or amines.
- Substitution reactions might result in halogenated derivatives or other substituted compounds.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific application. For example:
Biological Activity: The compound might interact with specific enzymes or receptors, inhibiting or activating certain pathways.
Chemical Reactions: It could act as a catalyst or intermediate, facilitating the formation of desired products.
Comparison with Similar Compounds
2-[5-(5-Methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide
Structural Features :
- Thieno[2,3-d]pyrimidinone core (sulfur-containing fused ring) vs. cyclopenta[d]pyrimidinone in the target compound.
- 5-Methylfuran-2-yl and allyl substituents.
- N-(2-methylphenyl)acetamide group.
Key Differences :
Synthesis : Prepared via alkylation of thio-pyrimidine with chloroacetamide derivatives .
Activity: Not explicitly stated, but thieno-pyrimidinones are known for kinase inhibition and anticancer activity.
5-(Furan-2-yl)-1,2,4-triazol-4H-3-yl-sulfanyl-N-acetamide Derivatives
Structural Features :
- 1,2,4-Triazole core instead of pyrimidinone.
- Furan-2-yl substituent.
- Sulfanyl acetamide linkage.
Key Differences :
- The triazole ring offers hydrogen-bonding versatility but lacks the fused-ring rigidity of pyrimidinones.
Synthesis : Alkylation of triazole-thiones with α-chloroacetamides under basic conditions .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide
Structural Features :
- Simple pyrimidine core with 4,6-dimethyl substituents.
- N-(4-methylpyridin-2-yl)acetamide group.
Key Differences :
- Methyl groups enhance lipophilicity , which may improve membrane permeability.
Synthesis: Reaction of 2-thio-4,6-dimethylpyrimidine with 2-chloro-N-(5-methylpyridin-2-yl)acetamide in ethanol .
Crystallography : Stabilized by intramolecular N–H⋯N hydrogen bonds, contributing to enhanced solubility compared to bulkier fused-ring analogs .
Pyrido[4,3-d]pyrimidinone Derivatives (e.g., C₂₆H₂₃FIN₅O₄)
Structural Features :
- Pyrido[4,3-d]pyrimidinone core with halogen (iodine, fluorine) and cyclopropyl substituents.
- DMSO solvate form.
Key Differences :
- Halogenation increases molecular weight (693.53 g/mol) and may enhance target selectivity via halogen bonding.
Activity: Likely kinase inhibitors due to structural similarity to FDA-approved pyrimidinone drugs.
Data Table: Structural and Functional Comparison
Critical Insights
- Core Heterocycles: Cyclopenta[d]pyrimidinone (target) offers rigidity and planar topology for target binding, whereas thieno-pyrimidinones () provide electron-deficient sites for covalent interactions.
- Substituent Effects : The pyridin-2-ylmethyl group in the target compound may enhance hydrogen bonding with biological targets, similar to N-(4-methylpyridin-2-yl)acetamide derivatives .
- Synthetic Accessibility : Most analogs are synthesized via alkylation of thio-heterocycles , suggesting a feasible route for the target compound despite lack of explicit data.
Biological Activity
N-[(furan-2-yl)methyl]-2-({2-oxo-1-[(pyridin-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The compound's IUPAC name is N-(furan-2-ylmethyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide. Its molecular formula is C20H20N4O3S, with a molecular weight of 396.47 g/mol. The structure includes a furan moiety and a pyridinyl group, contributing to its potential pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O3S |
| Molecular Weight | 396.47 g/mol |
| Purity | ≥ 95% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives of pyridopyrimidine have shown activity against various bacterial strains including Staphylococcus aureus and Escherichia coli . The mechanism often involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The compound's structural characteristics suggest potential anticancer activity. Research indicates that similar compounds can act as inhibitors of key enzymes involved in cancer cell proliferation. For example, pyrido[2,3-d]pyrimidine derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in cancer cells .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on pyrido[2,3-d]pyrimidine derivatives demonstrated their efficacy against multi-drug resistant strains of bacteria. Compounds were tested using the agar disc diffusion method at a concentration of 1 mM and showed significant inhibition zones against E. coli and P. mirabilis .
- Anticancer Screening : In a screening of various pyrimidine derivatives for anticancer activity, several compounds exhibited cytotoxic effects against human cancer cell lines. The mechanisms were attributed to apoptosis induction and cell cycle arrest .
The biological activity of N-[(furan-2-yl)methyl]-2-{(2-oxo-1-[pyridin-4-ylmethyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl)sulfanyl}acetamide may involve:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes like DHFR and tyrosine kinases.
- DNA Interaction : The structure suggests potential intercalation with DNA or RNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : Some studies suggest that these compounds can modulate signaling pathways involved in cell growth and apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
